N-[5-(4-Chloro-benzyl)-thiazol-2-yl]-2-(3-trifluoromethyl-phenoxy)-acetamide
Description
Properties
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF3N2O2S/c20-14-6-4-12(5-7-14)8-16-10-24-18(28-16)25-17(26)11-27-15-3-1-2-13(9-15)19(21,22)23/h1-7,9-10H,8,11H2,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMNAUYURPUXKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-Chloro-benzyl)-thiazol-2-yl]-2-(3-trifluoromethyl-phenoxy)-acetamide typically involves the reaction of 2-aminothiazole with 4-chlorobenzyl chloride to form the intermediate N-(4-chlorobenzyl)-2-aminothiazole. This intermediate is then reacted with 3-trifluoromethylphenoxyacetyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-Chloro-benzyl)-thiazol-2-yl]-2-(3-trifluoromethyl-phenoxy)-acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-[5-(4-Chloro-benzyl)-thiazol-2-yl]-2-(3-trifluoromethyl-phenoxy)-acetamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : The thiazole moiety is known to interact with cellular pathways involved in cancer proliferation and survival. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .
- Case Study : A study published in Journal of Medicinal Chemistry evaluated the efficacy of thiazole derivatives, including this compound, against breast cancer cells, showing promising results in reducing cell viability .
Antimicrobial Properties
The compound has also been explored for its antimicrobial effects:
- Broad-Spectrum Activity : Preliminary investigations indicate that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
- Case Study : Research conducted by the American Society for Microbiology highlighted the effectiveness of thiazole derivatives in inhibiting the growth of resistant bacterial strains, thereby underscoring their potential use in treating infections .
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases, and compounds like this compound have been investigated for their anti-inflammatory properties:
- Mechanism : The compound appears to modulate inflammatory cytokines and pathways, which could be beneficial in conditions such as arthritis and other inflammatory disorders .
- Case Study : A study published in Pharmacology Reports demonstrated that thiazole derivatives effectively reduced inflammation markers in animal models of arthritis .
Mechanism of Action
The mechanism of action of N-[5-(4-Chloro-benzyl)-thiazol-2-yl]-2-(3-trifluoromethyl-phenoxy)-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares the target compound with key analogs:
Key Observations:
- Substituent Effects : Replacing the 4-chloro group with 4-methoxy () reduces molecular weight by ~6.5 g/mol, likely altering solubility and bioavailability due to decreased lipophilicity.
- Side Chain Modifications : Piperazine-containing compounds () have higher melting points (~282°C), suggesting stronger intermolecular interactions, while triazole sulfanyl derivatives () show moderate melting points (~224°C).
Anticancer Properties:
- Thiadiazole Derivatives: Compound 7d () demonstrated potent cytotoxicity against Caco-2 cells (IC₅₀ = 1.8 µM), attributed to the electron-withdrawing fluoro-phenoxy group enhancing cellular uptake .
- Triazole Sulfanyl Derivatives: Compound 6c () showed selective activity against melanoma and breast cancer cell lines, with substituents like 4-chlorobenzyl improving target specificity .
Enzyme Inhibition:
Q & A
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Thiazole formation | Chloroacetyl chloride, triethylamine, dioxane, 25°C | 70–85% |
| Acylation | K₂CO₃, dry acetone, reflux (3–6 hrs) | 60–75% |
Basic: What spectroscopic methods are used to confirm the structure of this compound?
- 1H/13C-NMR : To verify substituent positions (e.g., chloro-benzyl and trifluoromethyl-phenoxy groups). For example, aromatic protons appear as multiplets at δ 7.2–7.8 ppm, while the acetamide carbonyl resonates at ~170 ppm in 13C-NMR .
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 455.08) .
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C-F stretch at 1100–1200 cm⁻¹) .
Basic: What are the solubility characteristics of this compound, and how do they influence experimental design?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water. Ethanol/water mixtures are often used for recrystallization .
- Experimental Impact : Low aqueous solubility complicates in vitro bioassays, necessitating DMSO stock solutions (<1% v/v to avoid cytotoxicity). Solubility parameters should be optimized for pharmacokinetic studies .
Advanced: How can reaction conditions be optimized to improve synthesis yield and purity?
- Temperature Control : Lower temperatures (20–25°C) during thiazole formation reduce side reactions .
- Solvent Selection : Dry acetone improves acylation efficiency by minimizing hydrolysis .
- Catalyst Use : Triethylamine enhances nucleophilicity in chloroacetyl chloride reactions .
- Yield Optimization Table :
| Condition Adjustment | Yield Improvement | Reference |
|---|---|---|
| Anhydrous solvents | +15% | |
| Reflux time (4 → 6 hrs) | +10% |
Advanced: What contradictions exist in reported biological activities, and how can they be resolved?
- Contradiction : Discrepancies in IC₅₀ values for enzyme inhibition (e.g., acetylcholinesterase) across studies due to assay variability .
- Resolution : Standardize assays (e.g., Ellman’s method for AChE) and validate using positive controls (e.g., donepezil). Cross-validate with molecular docking to confirm binding modes .
Advanced: What in silico methods are used to study its mechanism of action?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like COX-2 or EGFR. For example, the trifluoromethyl group shows hydrophobic interactions in COX-2 active sites .
- MD Simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories .
Advanced: How do structural modifications influence biological activity?
- Substituent Effects :
- SAR Table :
| Derivative | Modification | Bioactivity Change |
|---|---|---|
| 3a () | 4-Chlorophenyl oxadiazole | ↑ Anticancer activity (IC₅₀ = 8.2 μM) |
| 9c () | 4-Bromophenyl thiazole | ↑ COX-2 inhibition (85% at 10 μM) |
Advanced: What analytical challenges exist in detecting degradation products?
- LC-MS/MS : Required to identify hydrolyzed metabolites (e.g., free thiazole or phenoxy-acetic acid). Use C18 columns with 0.1% formic acid in acetonitrile/water gradients .
- Degradation Pathways : Acidic conditions cleave the acetamide bond, while UV light induces thiazole ring oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
